molecular formula C14H23NOS B3953968 2-Thiopheneacetamide, N,N-dibutyl-

2-Thiopheneacetamide, N,N-dibutyl-

Cat. No.: B3953968
M. Wt: 253.41 g/mol
InChI Key: YLNPITQJUFDMHH-UHFFFAOYSA-N
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Description

Contextualization of N,N-Dibutyl Amides in Advanced Organic Synthesis

N,N-disubstituted amides, such as the N,N-dibutylamide moiety in the target compound, are fundamental functional groups in organic synthesis. The presence of two alkyl groups on the nitrogen atom renders them tertiary amides. Unlike primary and secondary amides, tertiary amides lack an N-H bond, which influences their physical and chemical properties. For instance, they cannot act as hydrogen bond donors, which typically affects their boiling points and solubility profiles.

In synthetic chemistry, N,N-dialkyl amides are valuable intermediates and are often employed in reactions where the amide group can direct or participate in transformations. The synthesis of such amides can be achieved through various methods, including the reaction of a carboxylic acid or its derivative (like an acyl chloride) with a secondary amine, in this case, dibutylamine (B89481). The robustness of the amide bond makes these compounds generally stable.

Significance of the Thiophene (B33073) Core in Heterocyclic Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is of paramount importance in medicinal chemistry and materials science. Thiophene and its derivatives are considered "privileged structures" because they are frequently found in biologically active compounds. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. nih.gov

Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antifungal properties. mdpi.comresearchgate.netresearchgate.net The substitution pattern on the thiophene ring plays a critical role in determining the biological efficacy of these compounds. The 2-substitution pattern, as seen in 2-Thiopheneacetamide, N,N-dibutyl-, is a common feature in many bioactive thiophene derivatives.

Overview of Academic and Research Trajectories for 2-Thiopheneacetamide, N,N-Dibutyl-

While specific, in-depth research on 2-Thiopheneacetamide, N,N-dibutyl- is not extensively documented in publicly available literature, its structural components suggest several potential avenues for investigation. Based on the known properties of related compounds, research on this molecule could be directed towards:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 2-Thiopheneacetamide, N,N-dibutyl- and its analogs. A plausible method involves the conversion of 2-thiopheneacetic acid to its corresponding acyl chloride, followed by amidation with dibutylamine. nih.gov Detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.

Biological Screening: Investigating the potential biological activities of the compound, particularly its antimicrobial and antifungal properties, given the prevalence of such activities in other thiophene derivatives. mdpi.comresearchgate.net

Materials Science Applications: Exploring its potential use as a building block for functional organic materials, leveraging the electronic properties of the thiophene ring.

Data Tables

Due to the limited availability of experimental data for 2-Thiopheneacetamide, N,N-dibutyl-, the following tables present calculated physicochemical properties and data for a closely related compound, N,N-dibutylacetamide, for comparative purposes.

Table 1: Calculated Physicochemical Properties of 2-Thiopheneacetamide, N,N-dibutyl- Analogs

PropertyValue (for 2-Thiopheneacetamide, N,N-diheptyl-)Source
Molecular Weight337.56 g/mol chemeo.com
logP (Octanol-Water Partition Coefficient)6.06 chemeo.com
Water Solubility (logS)-6.24 chemeo.com

Table 2: Experimental Properties of a Related Amide, N,N-Dibutylacetamide

PropertyValueSource
Molecular FormulaC10H21NO nih.gov
Molecular Weight171.28 g/mol nih.gov
IUPAC NameN,N-dibutylacetamide nih.gov
Physical DescriptionColorless liquid

This table provides a reference point for the general physical characteristics that might be expected for an N,N-dibutyl amide derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NOS/c1-3-5-9-15(10-6-4-2)14(16)12-13-8-7-11-17-13/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPITQJUFDMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Thiopheneacetamide, N,n Dibutyl

Direct Amidation Routes to 2-Thiopheneacetamide, N,N-Dibutyl-

The most straightforward approach to synthesizing 2-Thiopheneacetamide, N,N-dibutyl- involves the direct formation of an amide bond between a 2-thiopheneacetic acid derivative and dibutylamine (B89481). This can be achieved through classical activation methods or more modern catalytic systems.

Classical Coupling Reactions for N,N-Dibutyl Amide Formation

The direct coupling of a carboxylic acid, such as 2-thiopheneacetic acid, with an amine is generally inefficient due to a competing acid-base reaction that forms a stable salt. fishersci.co.uk To overcome this, classical organic synthesis relies on the activation of the carboxylic acid to a more electrophilic species, which can then readily react with the amine. fishersci.co.uk

A common strategy is the conversion of 2-thiopheneacetic acid into its corresponding acyl chloride, 2-thiopheneacetyl chloride. researchgate.netmdpi.com This is typically achieved by treating the acid with reagents like thionyl chloride or oxalyl chloride. fishersci.co.ukmdpi.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with dibutylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.ukresearchgate.netmdpi.com

Alternatively, a wide array of "coupling reagents" have been developed, primarily for peptide synthesis, that can be applied to the formation of N,N-dibutyl-2-thiopheneacetamide. fishersci.co.ukthieme-connect.com These reagents generate a highly activated ester intermediate in situ, which is then attacked by the amine. fishersci.co.uk Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are prominent examples. fishersci.co.uk They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To improve yields and reduce side reactions like racemization, these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency and fast reaction times. fishersci.co.ukpeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) Reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then aminolyzed. fishersci.co.uk
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP Forms an active ester intermediate that readily reacts with amines. PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com

| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, TPTU | Similar to phosphonium salts, these form active esters. HATU is known for fast reactions and reduced side reactions. peptide.com |

Development of Catalyst Systems in Amide Synthesis

While classical coupling agents are effective, they generate stoichiometric amounts of byproducts, leading to waste and purification challenges. thieme-connect.comcatalyticamidation.info This has driven the development of catalytic direct amidation methods, where a catalyst facilitates the dehydrative condensation of the carboxylic acid and amine, with water as the only theoretical byproduct. catalyticamidation.info

Boron-based catalysts, particularly boronic acids, have emerged as a promising class of organocatalysts for direct amide formation. catalyticamidation.info For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been investigated for its catalytic activity in amidation reactions. researchgate.net The mechanism is thought to involve the formation of bridged B-X-B units that activate the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.info These reactions can often be performed under mild conditions. researchgate.net

Transition metal catalysts have also been developed for direct amidation. Lewis acidic metal complexes based on zirconium, hafnium, and iron have shown catalytic activity. mdpi.com For example, hafnium catalysts like Cp₂HfCl₂ have been used for direct amidations at room temperature, although they can be sensitive to steric hindrance and may not be effective with all amines. mdpi.com Iron(III) chloride (FeCl₃) has been reported as an efficient Lewis acid catalyst for amidation, particularly for forming pyridinecarboxamides. mdpi.com

Precursor Synthesis and Functionalization of the 2-Thiopheneacetic Acid Moiety

The viability of direct amidation routes hinges on the availability of the key precursor, 2-thiopheneacetic acid. chemimpex.comnih.gov Several synthetic pathways to this compound have been established, starting from basic thiophene (B33073) or its derivatives. google.com

One common industrial method involves the chloromethylation of thiophene to give 2-(chloromethyl)thiophene, followed by cyanogenation to produce 2-thiopheneacetonitrile, and subsequent hydrolysis to yield the final carboxylic acid. google.com Another approach is the Willgerodt rearrangement of 2-acetylthiophene. google.com A newer method starts with thiophene, which undergoes chlorination and iodination, followed by condensation with diethyl malonate, and finally hydrolysis and decarboxylation to give 2-thiopheneacetic acid with high purity. google.com

Table 2: Selected Synthetic Routes to 2-Thiopheneacetic Acid

Starting Material Key Steps Advantages/Disadvantages Reference
Thiophene Chloromethylation → Cyanogenation → Hydrolysis Established method; uses toxic cyanide. google.com google.com
2-Acetylthiophene Willgerodt Rearrangement → Hydrolysis Alternative route; reported yield is low (20.9%). google.com google.com
Thiophene Friedel-Crafts reaction with methyl chloroacetate (B1199739) → Hydrolysis Short process route with high yield. wipo.int wipo.int
Thiophene Chlorination → Iodination → Diethyl malonate condensation → Hydrolysis & Decarboxylation High purity (>99%) and yield; avoids highly toxic reagents. google.com google.com

Functionalization of the thiophene ring itself can be achieved before or after the formation of the acetamide (B32628) moiety. For instance, iridium-catalyzed C-H alkynylation has been demonstrated on thiophene acetamides, allowing for late-stage modification of the heterocyclic core. acs.org

Indirect Synthetic Pathways and Multicomponent Reactions

Beyond the direct coupling of pre-formed precursors, indirect strategies involving functional group interconversions and multicomponent reactions offer alternative and potentially more efficient routes to the target molecule and its analogues.

Convergent and Divergent Synthesis Strategies for Complex Amides

Synthesis strategies can be broadly categorized as linear, convergent, or divergent. In a convergent synthesis , different fragments of the final molecule are prepared separately and then joined together near the end of the synthesis. mdpi.com For N,N-dibutyl-2-thiopheneacetamide, a convergent approach might involve synthesizing a complex thiophene-based fragment and a separate complex dibutylamine derivative, followed by their final coupling. This strategy is particularly efficient for building complex molecules. mdpi.com

Conversely, a divergent synthesis starts from a common intermediate that is transformed into a library of structurally related compounds. researchgate.net For example, a core thiophene structure could be elaborated, and in the final steps, a variety of amines (including dibutylamine) could be introduced to generate a range of different amide products. researchgate.net This is a powerful strategy for exploring structure-activity relationships. The dearomative carbamoylation of arene π-systems is one example of a modular strategy that can lead to a diverse range of primary amides. chinesechemsoc.org

Functional Group Interconversions Leading to the Thiopheneacetamide Core

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis, defined as the process of converting one functional group into another. fiveable.meimperial.ac.uk This allows for greater flexibility in synthetic design. Instead of forming the amide bond directly, one could synthesize a molecule with a different functional group and convert it to the desired N,N-dibutylacetamide in a later step.

Possible FGI routes to the target amide include:

Reduction of an Amide Precursor: While not directly applicable to the target, tertiary amides can be reduced to amines using reagents like LiAlH₄. imperial.ac.uk

Oxidation of an Amine: An appropriately substituted thiophene ethyl amine could potentially be oxidized to form the acetamide, though this is a less common transformation.

Nitrile Chemistry: A key intermediate in one synthesis of the precursor is 2-thiopheneacetonitrile. google.com This nitrile could be a branch point for synthesis. While hydrolysis leads to the carboxylic acid, other reactions are possible.

Ring-Forming Reactions: The thiophene ring itself could be constructed late in the synthesis via a reaction like the Gewald reaction, which is a multicomponent reaction that forms a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyano ester, and elemental sulfur. thieme-connect.de This 2-aminothiophene could then be further functionalized to build the acetamide side chain.

Green Chemistry Principles and Sustainable Synthesis of N,N-Dibutyl Amides

The synthesis of amides is a cornerstone of organic and medicinal chemistry. scispace.com However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, prompting the development of more sustainable and environmentally friendly approaches. harvard.educatalyticamidation.info Catalytic direct amidation, where a carboxylic acid or its derivative reacts directly with an amine, is a highly attractive green alternative as the only stoichiometric byproduct is water. catalyticamidation.info This section explores green chemistry principles applied to the synthesis of N,N-dibutyl amides, a category that includes the target compound 2-Thiopheneacetamide, N,N-dibutyl-.

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical processes. Consequently, developing reactions that operate under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. acs.org

Solvent-free, or dry media, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures and work-ups. bohrium.comscispace.com Several methodologies have been developed for the solvent-free synthesis of amides. One notable approach involves the direct amidation of esters catalyzed by iron(III) chloride (FeCl₃) at elevated temperatures (80 °C). mdpi.comnih.gov This method has proven effective for a range of primary and secondary amines, suggesting its applicability for the reaction of a 2-thiopheneacetic acid ester with dibutylamine. mdpi.com Research has demonstrated good to excellent yields (47–99%) in short reaction times using this system. mdpi.comnih.gov

Another promising solvent-free technique utilizes various methoxysilanes as coupling agents for the reaction between carboxylic acids and amines. rsc.orgnih.gov This procedure can be conducted without the exclusion of air and moisture, simplifying the experimental setup. rsc.org Studies comparing different silanes have shown that dodecamethoxy-neopentasilane can provide higher yields than simpler silanes like tetramethoxysilane (B109134) for the amidation of benzoic acid with various amines. rsc.org

Table 1: Examples of Solvent-Free Amide Synthesis

Catalyst/ReagentReactantsConditionsYieldReference
FeCl₃ (15 mol%)Ester + AmineSolvent-free, 80 °C, 1.5–12 h47–99% mdpi.comnih.gov
Boric AcidCarboxylic Acid + UreaSolvent-free, 160–180 °C, ~20 minGood scispace.com
Dodecamethoxy-neopentasilane (20 mol%)Benzoic Acid + AmineSolvent-free, 120 °C, 7 h82–93% rsc.org

Performing reactions in water is another highly desirable green strategy. While challenging due to the competing hydrolysis reaction, successful aqueous amidation has been achieved, particularly through biocatalysis. acs.org Enzymes such as lipases and amide bond synthetases can function effectively in aqueous buffers. acs.orgrsc.org For instance, a lipase (B570770) from Sphingomonas sp. HXN-200 has been identified that catalyzes amide formation in aqueous solutions from a wide range of esters and amines, with isolated yields up to 99%. acs.org ATP-dependent enzymes also show promise for amide synthesis in aqueous media, though they often require complex cofactor recycling systems. acs.orgrsc.org Furthermore, the development of catalysts like diboronic acid anhydride (B1165640) has enabled the direct dehydrative condensation of carboxylic acids with aqueous solutions of amines such as methylamine (B109427) and ethylamine, a significant step towards greener amidation processes. rsc.org

The development of efficient and recyclable catalysts is central to creating sustainable chemical manufacturing processes. dst.gov.in For amide synthesis, research has focused on replacing stoichiometric reagents with catalytic systems based on abundant, low-toxicity metals or non-metal alternatives. scispace.comucl.ac.uk

Biocatalysts: Enzymes offer a highly green route to amide synthesis, operating under mild conditions in aqueous environments. rsc.orgnih.gov Lipases, such as Candida antarctica lipase B (CALB), have been successfully used to catalyze the coupling of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov More recently, ancestral ATP-dependent amide bond synthetases (ABS) have been engineered to exhibit increased thermostability and complementary specificities for a wide range of acid and amine substrates, paving the way for safer and more sustainable biocatalytic amide production. rsc.org

Transition Metal Catalysts: A variety of transition metals have been explored for catalytic amidation.

Iron: As a cheap, abundant, and non-toxic metal, iron is an attractive catalyst. Iron(III) chloride (FeCl₃) has been shown to be a highly effective catalyst for the direct amidation of esters with both primary and secondary amines under solvent-free conditions. mdpi.comnih.gov

Silver: A novel method using metallic silver or silver-based alloys as a heterogeneous catalyst has been developed for the reaction of amines with alcohols or aldehydes. harvard.edu This process operates under mild conditions (room temperature and atmospheric pressure) and produces water as the primary byproduct. harvard.edu

Copper: Copper-based metal-organic frameworks (Cu-MOFs) have been used to catalyze the dehydrogenative cross-coupling of amines and alcohols to form amides at room temperature, although an oxidant is required. nih.gov

Zirconium/Titanium: Simple compounds of zirconium and titanium are also known to catalyze direct amidation reactions. scispace.comresearchgate.net

Table 2: Comparison of Catalysts for Green Amide Synthesis

Catalyst TypeExampleTypical ConditionsAdvantagesLimitationsReference
IronFeCl₃Solvent-free, 80 °CLow cost, abundant, non-toxicRequires ester starting material mdpi.com
BoronBoric Acid, Boronic AcidsHeat, water removalLow cost, readily availableRequires water removal, potential toxicity concerns scispace.comucl.ac.uk
BiocatalystLipases (e.g., CALB), ABS enzymesAqueous or green solvent, mild temp.High selectivity, biodegradable, works in waterSubstrate specificity, enzyme cost/stability rsc.orgnih.gov
SilverMetallic AgRoom temp., atm. pressureVery mild conditions, clean byproductsRequires alcohol/aldehyde starting material harvard.edu

These catalytic systems demonstrate the significant progress made toward the sustainable synthesis of amides. The compatibility of many of these methods with secondary amines like dibutylamine indicates their potential for the environmentally benign production of 2-Thiopheneacetamide, N,N-dibutyl-.

Chemical Reactivity and Mechanistic Investigations of 2 Thiopheneacetamide, N,n Dibutyl

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in 2-Thiopheneacetamide, N,N-dibutyl- is an electron-rich aromatic system, making it susceptible to electrophilic attack. e-bookshelf.de Its reactivity is greater than that of benzene (B151609) in electrophilic substitution reactions. nih.govpearson.com The sulfur atom's lone pair electrons participate in the aromatic sextet, which influences the ring's reactivity and the orientation of incoming electrophiles. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. researchgate.netresearchgate.net The substitution typically occurs preferentially at the C2 (α) position, and if that is occupied, at the C5 position. pearson.commatanginicollege.ac.in This regioselectivity is attributed to the greater stabilization of the intermediate carbocation (arenium ion) when the electrophile attacks the α-position, as the positive charge can be delocalized over more atoms, including the sulfur atom. matanginicollege.ac.in

The N,N-dibutylacetamide substituent at the 2-position of the thiophene ring influences the regioselectivity of further electrophilic substitutions. The amide group is generally considered to be a deactivating group, meaning it reduces the reactivity of the aromatic ring towards electrophiles compared to unsubstituted thiophene. This deactivation is due to the electron-withdrawing nature of the carbonyl group. Despite being a deactivator, the amide group directs incoming electrophiles to the meta position in benzene systems. However, in the case of 2-substituted thiophenes, the directing effect is primarily towards the 5-position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes

ReactantElectrophileMajor Product(s)
2-Thiopheneacetamide, N,N-dibutyl-Nitrating agent (e.g., HNO₃/H₂SO₄)5-Nitro-2-thiopheneacetamide, N,N-dibutyl-
2-Thiopheneacetamide, N,N-dibutyl-Halogenating agent (e.g., Br₂/FeBr₃)5-Bromo-2-thiopheneacetamide, N,N-dibutyl-
2-Thiopheneacetamide, N,N-dibutyl-Acylating agent (e.g., CH₃COCl/AlCl₃)5-Acetyl-2-thiopheneacetamide, N,N-dibutyl-

This table presents predicted outcomes based on established principles of electrophilic substitution on thiophene derivatives.

Nucleophilic Additions and Substitutions on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. nih.gov For 2-Thiopheneacetamide, N,N-dibutyl-, while the amide group is deactivating for electrophilic attack, it is not typically sufficient to activate the ring for direct nucleophilic substitution under standard conditions.

Nucleophilic addition to the thiophene ring itself is not a common reaction pathway unless the aromaticity is disrupted, for instance, through reduction.

Ring-Opening and Ring-Closing Metathesis Studies

Ring-closing metathesis (RCM) is a powerful technique for synthesizing cyclic compounds from diene precursors. wikipedia.orgorganic-chemistry.org While RCM is widely used for creating various ring sizes, including those containing heteroatoms like sulfur, its direct application to the thiophene ring of 2-Thiopheneacetamide, N,N-dibutyl- to form a new ring fused to the thiophene is not a typical transformation. wikipedia.org RCM reactions require the presence of two alkene functionalities within the same molecule that can react to form a cyclic alkene. youtube.com

Ring-opening metathesis polymerization (ROMP) is another related process, but it generally applies to strained cyclic olefins, which is not a characteristic of the stable aromatic thiophene ring.

Reactivity at the Amide Functionality

The tertiary amide group in 2-Thiopheneacetamide, N,N-dibutyl- exhibits its own characteristic reactivity, largely independent of the thiophene ring.

Hydrolysis and Transamidation Reactions

Amide hydrolysis, the cleavage of the C-N bond to form a carboxylic acid and an amine, is a fundamental reaction but is challenging due to the resonance stabilization of the amide bond. researchgate.net The hydrolysis of 2-Thiopheneacetamide, N,N-dibutyl- would yield 2-thiopheneacetic acid and dibutylamine (B89481). This reaction typically requires harsh conditions, such as strong acid or base and high temperatures.

Table 2: Products of Hydrolysis of 2-Thiopheneacetamide, N,N-Dibutyl-

ReactionReagentsProducts
Acid-catalyzed hydrolysisH₃O⁺, heat2-Thiopheneacetic acid, Dibutylammonium salt
Base-catalyzed hydrolysisOH⁻, heat2-Thiopheneacetate salt, Dibutylamine

Transamidation, the exchange of the amine portion of an amide with another amine, is also a viable reaction. nih.gov For 2-Thiopheneacetamide, N,N-dibutyl-, this would involve reacting it with a different primary or secondary amine, often in the presence of a catalyst, to produce a new amide and dibutylamine.

Reduction and Oxidation Processes of Tertiary Amides

The reduction of tertiary amides like 2-Thiopheneacetamide, N,N-dibutyl- can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the amide to the corresponding amine, in this case, N,N-dibutyl-2-(thiophen-2-yl)ethan-1-amine. youtube.com Milder reducing agents or specific catalytic systems can selectively reduce the amide to an aldehyde. orgsyn.org

Table 3: Reduction Products of 2-Thiopheneacetamide, N,N-Dibutyl-

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄)N,N-Dibutyl-2-(thiophen-2-yl)ethan-1-amine
Diisobutylaluminium hydride (DIBAL-H)2-Thienylacetaldehyde

This table illustrates common outcomes for the reduction of tertiary amides.

The oxidation of tertiary amides is less common and generally requires specific reagents. Direct oxidation of the amide functionality is not a typical transformation under standard laboratory conditions.

Side-Chain Functionalization and Derivatization Adjacent to the Amide

The structure of 2-Thiopheneacetamide, N,N-dibutyl- offers two primary sites for side-chain functionalization adjacent to the amide moiety: the amide nitrogen itself and the alpha-carbon of the acetamide (B32628) chain.

The nitrogen atom of a tertiary amide like 2-Thiopheneacetamide, N,N-dibutyl- is generally considered unreactive towards alkylation and acylation under standard conditions due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance.

However, under specific and more forcing conditions, reactions at the amide nitrogen can be induced. The introduction of an alkyl or acyl group at this position would lead to the formation of a quaternary ammonium (B1175870) salt or an N-acyl-N,N-dibutyl-2-thiopheneacetiminium species, respectively. These transformations typically require powerful electrophilic reagents.

Alkylation: The reaction of tertiary amides with potent alkylating agents such as Meerwein's salts (trialkyloxonium tetrafluoroborates, e.g., triethyloxonium (B8711484) tetrafluoroborate) or magic methyl (methyl fluorosulfate) can lead to O-alkylation at the carbonyl oxygen, forming an imidatonium salt, rather than N-alkylation. Direct N-alkylation of a tertiary amide is sterically hindered and electronically unfavorable.

Acylation: Similarly, direct N-acylation is not a typical reaction pathway. Acylating agents would preferentially react at the more nucleophilic oxygen atom of the amide.

Due to the lack of specific literature, a representative data table for these reactions on 2-Thiopheneacetamide, N,N-dibutyl- cannot be provided.

The alpha-carbon, situated between the thiophene ring and the amide carbonyl group, possesses acidic protons that can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo various reactions, most notably alkylation and acylation, to introduce functional groups at this position.

The formation of the enolate is a critical step and typically requires the use of a strong, non-nucleophilic base to prevent competitive addition to the carbonyl group. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Once formed, the enolate can be quenched with a variety of electrophiles.

Alkylation: The introduction of an alkyl group at the alpha-carbon can be achieved by treating the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This is a standard SN2 reaction.

Acylation: Acylation at the alpha-carbon can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction introduces a new carbonyl-containing moiety, leading to the formation of a β-keto amide derivative.

Below are illustrative tables detailing the expected conditions and potential outcomes for these reactions based on general knowledge of enolate chemistry of related N,N-dialkyl acetamides.

Table 1: Illustrative Conditions for Alpha-Alkylation of 2-Thiopheneacetamide, N,N-Dibutyl-

EntryElectrophileBaseSolventTemperature (°C)Product
1Methyl IodideLDATHF-78 to rt2-(Thiophen-2-yl)-N,N-dibutylpropanamide
2Benzyl BromideLDATHF-78 to rt2-(Thiophen-2-yl)-N,N-dibutyl-3-phenylpropanamide
3Allyl BromideLDATHF-78 to rt2-(Thiophen-2-yl)-N,N-dibutylpent-4-enamide

Table 2: Illustrative Conditions for Alpha-Acylation of 2-Thiopheneacetamide, N,N-Dibutyl-

EntryElectrophileBaseSolventTemperature (°C)Product
1Acetyl ChlorideLDATHF-78 to rt3-Oxo-2-(thiophen-2-yl)-N,N-dibutylbutanamide
2Benzoyl ChlorideLDATHF-78 to rt3-Oxo-3-phenyl-2-(thiophen-2-yl)-N,N-dibutylpropanamide

It is important to note that the yields and specific conditions for these reactions would need to be empirically determined for 2-Thiopheneacetamide, N,N-dibutyl-. The reactivity of the enolate can be influenced by factors such as the nature of the counter-ion (e.g., Li⁺), the presence of additives, and the specific electrophile used.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Thiopheneacetamide, N,n Dibutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-Thiopheneacetamide, N,N-dibutyl-. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of 2-Thiopheneacetamide, N,N-dibutyl- in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the thiophene (B33073) ring typically appear in the downfield region, while the aliphatic protons of the N,N-dibutyl groups and the acetamide (B32628) methylene (B1212753) group resonate in the upfield region. The integration of these signals provides the ratio of protons in each unique environment.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the amide group is characteristically found at a lower field compared to the aliphatic carbons of the butyl chains. The carbon atoms of the thiophene ring also show distinct chemical shifts based on their position relative to the sulfur atom and the acetamide substituent.

Detailed assignments of the proton and carbon chemical shifts are crucial for confirming the molecular structure. These assignments are often facilitated by the use of advanced NMR techniques as described in the following section.

Table 1: ¹H NMR Chemical Shift Data for 2-Thiopheneacetamide, N,N-dibutyl-

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Thiophene-H 7.13 d 5.2
Thiophene-H 7.10 s
Thiophene-H 6.99 d 5.2
N-CH₂ 4.18 t 7.1
N-CH₂-CH₂ 1.85-1.92 m
N-(CH₂)₂-(CH₂)₃ 1.28-1.38 m
N-(CH₂)₅-CH₃ 0.88 t 5.2

Data obtained in CDCl₃ at 400 MHz rsc.org

Table 2: ¹³C NMR Chemical Shift Data for 2-Thiopheneacetamide, N,N-dibutyl-

Assignment Chemical Shift (ppm)
Aromatic/Thiophene C 144.91
Aromatic/Thiophene C 144.83
Aromatic/Thiophene C 136.11
Aromatic/Thiophene C 123.21
Aromatic/Thiophene C 115.01
Aromatic/Thiophene C 113.41
Aromatic/Thiophene C 111.06
Aromatic/Thiophene C 106.90
N-CH₂ 47.55
N-CH₂-CH₂ 31.58
N-CH₂-CH₂-CH₂ 30.50
N-CH₂-CH₂-CH₂-CH₃ 26.82
N-CH₂-(CH₂)₂-CH₃ 22.68
-CH₃ 14.19

Data obtained in CDCl₃ at 400 MHz rsc.org

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in 2-Thiopheneacetamide, N,N-dibutyl-, a variety of 2D NMR experiments are employed. nih.gov

COrrelation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the spin systems within the butyl chains and for assigning the protons on the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.educolumbia.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and powerful method for assigning the carbon spectrum based on the already assigned proton spectrum.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of 2-Thiopheneacetamide, N,N-dibutyl-, leaving no ambiguity in the assignment of its atoms.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of 2-Thiopheneacetamide, N,N-dibutyl-. rsc.org By measuring the mass-to-charge ratio with very high accuracy, it is possible to calculate the molecular formula of the compound. For 2-Thiopheneacetamide, N,N-dibutyl-, with a chemical formula of C₁₄H₂₃NOS, the expected monoisotopic mass can be calculated. HRMS analysis would yield an experimental mass that is very close to this theoretical value, confirming the elemental composition and providing strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of 2-Thiopheneacetamide, N,N-dibutyl- is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed.

The fragmentation of 2-Thiopheneacetamide, N,N-dibutyl- is expected to occur at the weaker bonds within the molecule. Common fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the butyl groups, and fragmentation of the thiophene ring. For example, a characteristic fragment would be the tropylium-like ion from the thiopheneacetic acid moiety. The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity. The NIST WebBook provides mass spectral data for 2-Thiopheneacetamide, N,N-dibutyl-, showing the relative intensities of various fragment ions. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 2-Thiopheneacetamide, N,N-dibutyl- would exhibit characteristic absorption bands for the various functional groups. A strong absorption band is expected for the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. The C-H stretching vibrations of the aliphatic butyl chains and the aromatic thiophene ring would appear in the region of 2800-3100 cm⁻¹. The characteristic vibrations of the thiophene ring, including C=C and C-S stretching, would also be observable.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, the symmetric vibrations of the thiophene ring might be more intense in the Raman spectrum. By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational properties of 2-Thiopheneacetamide, N,N-dibutyl- can be obtained, further confirming the presence of its key functional groups.

Characteristic Vibrational Modes of Thiopheneacetamides and N,N-Dibutyl Amides

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of 2-Thiopheneacetamide, N,N-dibutyl-. The spectra are dominated by bands arising from the thiophene ring, the amide group, and the N,N-dibutyl substituents.

The thiophene ring exhibits several characteristic vibrations. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations within the aromatic ring, which give rise to bands in the 1550-1400 cm⁻¹ range. The C-S stretching vibrations of the thiophene ring are usually found at lower frequencies, often between 850 and 600 cm⁻¹.

The amide group (C(=O)N) presents some of the most prominent bands in the vibrational spectra. The C=O stretching vibration, known as the Amide I band, is a strong absorption in the IR spectrum and typically appears between 1680 and 1630 cm⁻¹. spectroscopyonline.com For tertiary amides like 2-Thiopheneacetamide, N,N-dibutyl-, the Amide I band is a key diagnostic feature. spectroscopyonline.com The position of this band can be sensitive to the molecular environment and hydrogen bonding. mdpi.com Another important vibration is the C-N stretching mode, often coupled with other vibrations, contributing to the Amide II and Amide III bands in primary and secondary amides. mdpi.com In tertiary amides, the analysis of these regions can be more complex.

The N,N-dibutyl group introduces vibrations associated with the alkyl chains. These include the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups, which are typically observed in the 2960-2850 cm⁻¹ region. mdpi.com Bending vibrations of these groups, such as scissoring and rocking modes, appear at lower frequencies, generally in the 1470-1370 cm⁻¹ range. mdpi.com

A summary of the expected characteristic vibrational modes is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Thiophene RingC-H Stretch3100 - 3000
C=C Stretch1550 - 1400
C-S Stretch850 - 600
AmideC=O Stretch (Amide I)1680 - 1630
N,N-DibutylC-H Stretch (CH₂, CH₃)2960 - 2850
C-H Bend (CH₂, CH₃)1470 - 1370

Conformational Studies via IR and Raman Spectroscopy

IR and Raman spectroscopy are not only for functional group identification but also for detailed conformational analysis. mdpi.com The rotational isomers (conformers) arising from rotations around single bonds, such as the C-C and C-N bonds, can lead to distinct vibrational spectra. For N,N-disubstituted amides, the planarity of the amide group and the orientation of the substituents can be investigated. mdpi.com

In solution, 2-Thiopheneacetamide, N,N-dibutyl- may exist as an equilibrium of different conformers. mdpi.com Variable temperature studies using IR and Raman spectroscopy can help to elucidate the thermodynamics of this equilibrium. Changes in the relative intensities of certain vibrational bands with temperature can indicate the presence of multiple conformers and allow for the determination of their relative stabilities. researchgate.net For instance, the C-O-N=O dihedral angle in some molecules leads to cis and trans conformers with distinct spectral features. nih.gov Similarly, the orientation of the butyl chains relative to the amide plane can be explored. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational data to assign specific bands to different conformers and to predict their relative energies. mdpi.comnih.gov This combined experimental and theoretical approach provides a robust understanding of the conformational landscape of the molecule in different phases.

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide information about molecular vibrations and conformations, X-ray crystallography offers a definitive determination of the molecular structure in the solid state.

Single Crystal X-ray Diffraction Methodologies for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By growing a suitable single crystal of 2-Thiopheneacetamide, N,N-dibutyl-, it is possible to obtain detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. nih.gov

The methodology involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. This technique allows for the unambiguous determination of the conformation adopted by the molecule in the solid state, including the planarity of the thiophene ring and the amide group, and the specific arrangement of the dibutyl chains. nih.gov The structures of newly synthesized thiophene derivatives are often confirmed using various spectroscopic techniques, including X-ray diffraction. figshare.com

The following table outlines the key molecular geometry parameters that can be obtained from an SC-XRD study.

ParameterDescription
Bond LengthsThe distances between the centers of bonded atoms (e.g., C=O, C-N, C-S).
Bond AnglesThe angles formed by three connected atoms (e.g., O=C-N, C-N-C).
Torsion AnglesThe dihedral angles that describe the conformation around a single bond (e.g., C-C-N-C).
Crystal PackingThe arrangement of molecules within the crystal lattice, including intermolecular interactions.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. figshare.comgoogle.comgoogle.com These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. Amide-containing molecules are known to exhibit polymorphism due to the possibility of different hydrogen bonding networks and packing arrangements. figshare.com

For 2-Thiopheneacetamide, N,N-dibutyl-, which lacks N-H bonds for classical hydrogen bonding, weaker intermolecular interactions such as C-H···O and C-H···π interactions, as well as van der Waals forces, will dictate the crystal packing. nih.gov The study of polymorphism is crucial as different polymorphs can have significantly different properties.

Crystal engineering is the design and synthesis of crystalline solids with desired properties. nih.govresearchgate.net This involves understanding and controlling the intermolecular interactions that govern crystal packing. For 2-Thiopheneacetamide, N,N-dibutyl-, crystal engineering strategies could involve the use of different crystallization conditions (e.g., solvents, temperature) to favor the formation of a specific polymorph. The flexible butyl chains can also play a role in the crystal packing, potentially leading to different crystalline arrangements. The exploration of co-crystallization with other molecules could also be a strategy to create new solid forms with tailored properties.

Theoretical and Computational Chemistry Studies on 2 Thiopheneacetamide, N,n Dibutyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electronic structure, geometry, and reactivity, independent of its environment. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is well-suited for studying the electronic properties of molecules like 2-Thiopheneacetamide, N,N-dibutyl-. For instance, in studies of other thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to optimize molecular geometry and analyze frontier molecular orbitals. figshare.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 2-Thiopheneacetamide, N,N-dibutyl-, DFT calculations would likely reveal the distribution of electron density, with the thiophene ring acting as a π-electron system and the amide group influencing the electronic properties through resonance. The N,N-dibutyl groups, being electron-donating, would also modulate the electronic structure.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Analogous Thiophene Derivative

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical findings for similar thiophene derivatives; they are not specific to 2-Thiopheneacetamide, N,N-dibutyl-.

Ab Initio Methods for Geometric Optimization and Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular geometries and spectroscopic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for smaller molecules or for benchmarking DFT results.

For 2-Thiopheneacetamide, N,N-dibutyl-, ab initio calculations would be valuable for precisely determining bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional structure. Furthermore, these methods can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Rotational Barriers

The N,N-dibutyl groups and the flexible bond between the thiophene ring and the acetamide (B32628) moiety allow for a range of possible conformations for 2-Thiopheneacetamide, N,N-dibutyl-. Conformational analysis of related N,N-dialkyl substituted amides has shown the existence of multiple stable conformers in solution. nih.gov

MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers for rotation around key single bonds. This is particularly important for understanding how the molecule might interact with biological targets, as different conformers can have different binding affinities. For example, the rotation around the C-C bond connecting the thiophene ring and the carbonyl group, as well as the rotation around the C-N amide bond, would be of significant interest.

Table 2: Illustrative Rotational Barriers for a Hypothetical N,N-Dibutyl Amide

Rotational BondEnergy Barrier (kcal/mol) (Illustrative)Implication
Thiophene-CH22.5Flexibility of the thiophene substituent
CH2-C=O1.8Conformational freedom of the acetyl group
C-N (Amide)15-20Restricted rotation due to partial double bond character
N-Butyl3.0Flexibility of the alkyl chains

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.

Intermolecular Interactions and Solvent Effects

MD simulations are also powerful tools for studying how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. For 2-Thiopheneacetamide, N,N-dibutyl-, simulations in explicit solvent (e.g., water or an organic solvent) would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics.

The thiophene ring can participate in π-π stacking interactions, while the amide group is a hydrogen bond acceptor. The dibutyl chains introduce hydrophobic character. Understanding these intermolecular interactions is crucial for predicting the molecule's solubility, lipophilicity, and potential to cross biological membranes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural features with its biological activity or physicochemical properties. These models are widely used in drug discovery and materials science.

For a compound like 2-Thiopheneacetamide, N,N-dibutyl-, a QSAR study would typically involve a dataset of similar thiophene derivatives with known biological activities. Molecular descriptors, which are numerical representations of a molecule's structure and properties (e.g., electronic, steric, hydrophobic), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Similarly, QSPR models could be developed to predict properties like solubility, boiling point, or chromatographic retention times. The development of robust and predictive QSAR models has been demonstrated for other classes of thiophene derivatives, such as 2-amino-thiophene derivatives. nih.gov

Development of Predictive Models for Chemical Properties or Reactivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in computational chemistry. protoqsar.com These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its reactivity or other properties. protoqsar.com For a molecule like 2-Thiopheneacetamide, N,N-dibutyl-, a QSPR model could be developed to predict various chemical properties.

The development of such a model would typically involve the following steps:

Dataset Collection: A dataset of thiophene derivatives with experimentally determined properties of interest would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including 2-Thiopheneacetamide, N,N-dibutyl-, would be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build the QSPR model. The predictive power of the model would be assessed through internal and external validation techniques.

A hypothetical QSPR study on a series of N,N-dialkyl-2-thiopheneacetamides might aim to predict a property like the solvent-water partition coefficient (logP), which is crucial in many chemical applications. The resulting model could be represented by an equation similar to this hypothetical example:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where c represents the coefficients determined from the regression analysis.

To illustrate the types of descriptors that could be employed in such a model, a hypothetical data table is presented below for 2-Thiopheneacetamide, N,N-dibutyl-.

Descriptor TypeDescriptor NameHypothetical Value for 2-Thiopheneacetamide, N,N-dibutyl-
Topological Wiener Index128
Geometrical Molecular Surface Area350 Ų
Electronic Dipole Moment3.5 D
Physicochemical Molar Refractivity75 cm³/mol

Ligand Design Principles from Computational Data (non-biological activity)

Computational chemistry offers powerful tools for ligand design, not only for biological targets but also for applications in materials science and catalysis. For 2-Thiopheneacetamide, N,N-dibutyl-, computational studies could provide insights into its potential as a ligand for metal ions or as a component in functional organic materials. These studies often rely on quantum chemical calculations to understand the electronic structure and reactivity of the molecule.

Key aspects that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of the HOMO indicate the ability to donate electrons, while the LUMO provides information about the ability to accept electrons. For 2-Thiopheneacetamide, N,N-dibutyl-, the HOMO is likely to be localized on the electron-rich thiophene ring, making it a potential site for electrophilic attack or coordination to a metal center.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In 2-Thiopheneacetamide, N,N-dibutyl-, the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring would be expected to be regions of negative potential, making them potential coordination sites for metal ions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and charge distribution within the molecule, including the delocalization of electron density and the nature of the lone pairs on the heteroatoms.

Based on these computational analyses, principles for designing new ligands based on the 2-Thiopheneacetamide, N,N-dibutyl- scaffold can be derived. For example, by modifying the substituents on the thiophene ring or the N,N-dibutyl groups, the electronic properties of the molecule can be fine-tuned to enhance its coordination ability or to modify its self-assembly properties in the solid state.

A hypothetical data table summarizing the results of a quantum chemical calculation for 2-Thiopheneacetamide, N,N-dibutyl- is shown below.

Computational ParameterHypothetical ValueImplication for Ligand Design
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.7 eVRelates to the chemical reactivity and stability of the molecule.
Mulliken Charge on Sulfur -0.25 eSuggests a potential coordination site for soft metal ions.
Mulliken Charge on Oxygen -0.55 eSuggests a potential coordination site for hard metal ions.

Derivatives and Analogues of 2 Thiopheneacetamide, N,n Dibutyl

Modifications of the Thiophene (B33073) Core

The thiophene ring is a versatile scaffold that can be functionalized to modulate the electronic and steric properties of the resulting acetamide (B32628) derivatives.

The synthesis of substituted thiopheneacetamides typically involves the reaction of a substituted 2-(thiophen-2-yl)acetic acid with an appropriate amine. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by first activating 2-(thiophen-2-yl)acetic acid with thionyl chloride to form the acyl chloride, followed by a reaction with 2-aminothiophene-3-carbonitrile (B183302). nih.gov This two-step process is favored for its ability to produce a product that is easily separable from the reaction medium. nih.gov

The introduction of substituents onto the thiophene ring can significantly alter the properties of the molecule. For example, the presence of electron-withdrawing groups like cyano or nitro can influence the reactivity and electronic properties of the compound. nih.govmdpi.com Conversely, electron-donating groups can also be incorporated. The general synthetic route for these compounds often starts with a substituted thiophene, which can then be elaborated into the desired acetamide.

A variety of synthetic methods for creating substituted thiophenes are available, such as the Gewald aminothiophene synthesis, which is a common route to 2-aminothiophenes. mdpi.com This method involves the base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. mdpi.com These substituted thiophenes can then serve as precursors for a wide array of thiopheneacetamide derivatives.

Table 1: Examples of Substituted Thiopheneacetamides and their Synthesis Methods.
Compound NameSubstituent on Thiophene RingGeneral Synthesis MethodReference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide3-cyano (on the amine portion)Acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride. nih.gov
N-(thiophen-2-yl) nicotinamide (B372718) derivativesVaries (e.g., methyl, cyano, carboxylate)Acylation of substituted thiophen-2-amines with nicotinoyl chloride. mdpi.com

The position of the acetamide group on the thiophene ring also plays a crucial role in determining the compound's properties. The regioisomer, 3-thiopheneacetamide, and its derivatives are of significant interest. The precursor for these compounds is thiophene-3-acetic acid, a white solid organosulfur compound. This regioisomer has garnered attention as a building block for functionalized polythiophenes.

The synthesis of N,N-disubstituted-3-thiopheneacetamides can be achieved through standard amidation reactions. This typically involves the activation of thiophene-3-acetic acid, for example, by converting it to its acyl chloride, followed by reaction with a secondary amine like dibutylamine (B89481). This method is analogous to the synthesis of the 2-substituted counterparts and is a common strategy in organic chemistry for forming amide bonds. youtube.com While specific literature on N,N-dibutyl-3-thiopheneacetamide is scarce, its synthesis would follow these well-established principles.

Variation of the N-Alkyl Substituents

The nature of the alkyl groups attached to the amide nitrogen significantly influences the physicochemical properties of the molecule, such as solubility, thermal behavior, and intermolecular interactions.

Varying the length of the N-alkyl chains in the N,N-dialkyl-2-thiopheneacetamide series is expected to have a profound impact on their chemical and physical behavior. While direct studies on this specific homologous series are not widely available, general principles from related systems can be applied. For instance, in other classes of molecules, increasing the alkyl chain length generally leads to higher melting and boiling points due to increased van der Waals forces.

However, longer alkyl chains can also introduce greater conformational flexibility and may lead to changes in the packing of molecules in the solid state, which can affect melting points in a less predictable manner. The solubility of these compounds is also expected to change, with longer alkyl chains increasing lipophilicity and therefore enhancing solubility in nonpolar organic solvents while decreasing solubility in polar solvents.

Table 2: Predicted Influence of N-Alkyl Chain Length on the Properties of N,N-Dialkyl-2-thiopheneacetamides.
CompoundPredicted Relative Melting PointPredicted Solubility in Nonpolar SolventsPredicted Viscosity (in solution)
N,N-diethyl-2-thiopheneacetamideLowModerateLow
N,N-dibutyl-2-thiopheneacetamideIntermediateHighIntermediate
N,N-dihexyl-2-thiopheneacetamideHigherVery HighHigher
N,N-dioctyl-2-thiopheneacetamideHighestHighestHighest

The introduction of chirality into the N-alkyl substituents of 2-thiopheneacetamide derivatives opens up possibilities for creating molecules with specific stereochemical properties. This can be achieved by using chiral amines in the amidation reaction. For example, reacting 2-(thiophen-2-yl)acetyl chloride with a chiral amine, such as (R)- or (S)-2-aminobutane, would yield a diastereomeric mixture if the amine is not enantiomerically pure, or a single enantiomer if the starting amine is pure.

The stereochemical analysis of such chiral amides is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating and quantifying enantiomers. mdpi.comsigmaaldrich.comsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers. mdpi.comsigmaaldrich.com For instance, a new atropisomeric C2-symmetry chiral monomer based on a 3,3′-bithiophene core was successfully resolved into its enantiomers using a cellulose-type Chiralpak IB-3 column. mdpi.com

Furthermore, advanced synthetic methods, such as photoinduced, palladium-catalyzed enantioselective cascade carboamidation, have been developed to create chiral γ-lactams that incorporate a thiophene moiety, demonstrating the feasibility of stereocontrolled synthesis in related systems. acs.org

Formation of Polymeric and Oligomeric Thiophene-Amide Structures

Thiophene-based polymers and oligomers are a significant class of materials with interesting electronic and optical properties. The incorporation of amide linkages into these structures can further modulate their properties, such as solubility, processability, and self-assembly behavior.

The synthesis of conjugated thiophene amide oligomers has been reported, demonstrating that the thiophene rings can be conjugated via the amide linkages. researchgate.net This conjugation leads to a red shift in the UV/Vis and fluorescence spectra as the oligomer length increases. researchgate.net These oligomers can be further polymerized, for example, through ring-opening metathesis polymerization (ROMP) of norbornene-substituted oligomers, to form homopolymers and block copolymers. researchgate.net

Furthermore, novel aromatic-aliphatic poly(amide-amide)s containing a bulky tetraphenyl thiophene unit have been successfully prepared. These polymers exhibit good thermal stability and are readily soluble in aprotic polar solvents, making them processable for potential applications in high-performance materials. nih.gov The amorphous nature of these polymers, attributed to the bulky thiophene moiety hindering chain packing, contributes to their enhanced solubility. nih.gov

Synthesis of Thiophene-Amide Monomers and Polymers

The synthesis of thiophene-amide monomers and their subsequent polymerization can be achieved through various chemical pathways. These methods often involve the coupling of a thiophene precursor with an amine-containing moiety or the polymerization of functionalized thiophene monomers.

A common strategy for creating thiophene-amide compounds involves the acylation of a thiophen-2-amine derivative with an acyl chloride under basic conditions. nih.gov For instance, substituted nicotinic acid can be converted to its acyl chloride form using oxalyl chloride, which then reacts with a substituted thiophen-2-amine to yield N-(thiophen-2-yl) nicotinamide derivatives. nih.gov Similarly, other thiophene-2-carboxamide derivatives can be synthesized. One method involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide. nih.gov This reaction proceeds through the formation of a sulfide (B99878) intermediate which then undergoes intramolecular cyclization to yield the target thiophene-amide. nih.gov

Another approach is the postpolymerization functionalization. acs.org This involves first copolymerizing monomers like 3-octylthiophene (B1296729) and ethyl 3-thiopheneacetate to create a precursor polymer. The ester groups on this precursor polymer are then hydrolyzed, and an amine can be attached via an amidation reaction, resulting in a polythiophene with pendant amide groups. acs.org

Polymerization of thiophene-amide monomers can be carried out using chemical or electrochemical methods. acs.orgresearchgate.net Chemical oxidative polymerization often employs oxidants like iron(III) chloride (FeCl₃). nih.gov Electrochemical polymerization involves the anodic oxidation of the monomer on a conductive electrode surface. acs.orgresearchgate.net The choice of solvent and supporting electrolyte can significantly influence the properties of the resulting polymer film. For example, using a mixture of boron trifluoride diethyl etherate (BFEE) and dichloromethane (B109758) (DCM) has been shown to reduce the required polymerization potential and improve the mechanical and electrical properties of the resulting polythiophene films compared to using pure DCM. acs.org

Cross-coupling reactions are also fundamental in synthesizing the building blocks for these polymers. Methods like Stille, Suzuki, and Kumada couplings are widely used to create C-C bonds, forming oligomers or functionalized monomers prior to polymerization. acs.orgnih.gov

Here is a table summarizing various synthesis strategies for thiophene-amide derivatives and their polymers:

Synthesis Method Description Key Reagents/Conditions Product Type Reference
AcylationAcyl chloride reacts with a thiophene-amine derivative.Oxalyl chloride, baseMonomer nih.gov
Condensation/CyclizationN-(4-acetylphenyl)-2-chloroacetamide reacts with a thiocarbamoyl compound.Sodium ethoxideMonomer nih.gov
Postpolymerization FunctionalizationAn existing polythiophene is modified to include amide groups via amidation.Precursor polymer, dianilinePolymer acs.org
Chemical Oxidative PolymerizationMonomers are polymerized using a chemical oxidant.FeCl₃Polymer nih.gov
Electrochemical PolymerizationMonomers are polymerized on an electrode surface via anodic oxidation.Potentiostat, supporting electrolyte (e.g., TBABF₄), solvent (e.g., DCM/BFEE)Polymer acs.org
Cross-Coupling ReactionsStille, Suzuki, or Kumada reactions are used to form C-C bonds for monomer/oligomer synthesis.Palladium catalysts, organotin/organoboron reagentsMonomer/Oligomer acs.orgnih.gov

Spectroelectrochemical and Electrochromic Properties of Polymeric Derivatives

Polymeric derivatives of thiophene-amides exhibit interesting spectroelectrochemical and electrochromic properties, meaning their optical properties can be reversibly changed by applying an electrical potential. These characteristics make them promising materials for applications such as electrochromic devices (smart windows), displays, and sensors. mdpi.comresearchgate.net

The spectroelectrochemical behavior is typically studied using techniques like cyclic voltammetry combined with in-situ UV-Vis-NIR spectroscopy. acs.orgresearchgate.net Upon electrochemical doping (oxidation), the polythiophene backbone becomes charged, leading to the formation of polarons (radical cations) and bipolarons (dications). researchgate.net This process is accompanied by significant changes in the absorption spectrum. In the neutral state, polythiophenes typically show a strong π-π* transition in the visible region. rsc.org When oxidized, this absorption band decreases in intensity, while new absorption bands appear at lower energies, often in the near-infrared (NIR) region. acs.orgrsc.org

The electrochromic properties are characterized by several key parameters, including the optical contrast (ΔT), switching time, and coloration efficiency (CE). The optical contrast is the percentage difference in transmittance between the colored (oxidized) and bleached (neutral) states. Switching time refers to how quickly the material can switch between these states, while coloration efficiency relates the change in optical density to the amount of charge injected or ejected per unit area. rsc.orgrsc.org

For example, copolymers based on 3,6-di(2-thienyl)carbazole (DTC) and other thiophene derivatives show distinct color changes upon varying the applied potential. mdpi.com P(DTC-co-BTP2), a copolymer, exhibits a high transmittance change of 68.4% at 855 nm. mdpi.com Another copolymer, P(DTC-co-TF2), displays multiple colors, ranging from dark yellow in the neutral state to yellowish-green, gunmetal gray, and dark gray at different oxidized states. mdpi.com

Polymers containing thiophene and diketopyrrolopyrrole (DPP) units also demonstrate significant electrochromic performance, with reversible color changes between green or blue (neutral) and grey (doped). rsc.org One such polymer achieved a high optical contrast of 81.5% in the NIR region (1310 nm) and a fast switching time of 1.24 seconds from the doped to the neutral state. rsc.org

The table below presents electrochromic properties of various polymeric thiophene derivatives.

Polymer Color Change (Neutral to Oxidized) Max. Optical Contrast (ΔT) Wavelength (nm) Switching Time (s) Coloration Efficiency (η) (cm²/C) Reference
P(DTC-co-BTP)Light yellow to dark gray61.6%875-- mdpi.com
P(DTC-co-BTP2)Dark yellow to dark gray68.4%855-- mdpi.com
P(DTC-co-TF)Mustard yellow to dark grey67.3%870-- mdpi.com
P(DTC-co-TF2)Dark yellow to dark gray56.1%855< 0.6 (bleaching)512.6 mdpi.com
P(CNPh-ETTE)Purple to pale grey-blue16-23% (Vis), 50-62% (NIR)540 (Vis), 1500 (NIR)0.34 (coloring), 0.9-1.1 (bleaching)120-190 (Vis), 324-440 (NIR) rsc.org
P(Py-ETTE)Sand brown to pale grey-green16-23% (Vis), 50-62% (NIR)570 (Vis), 1500 (NIR)0.35 (coloring), 0.9-1.1 (bleaching)120-190 (Vis), 324-440 (NIR) rsc.org
Polymer P4 (Thiophene-DPP)Green/Blue to Grey81.5%1310-- rsc.org
Polymer P3 (Thiophene-DPP)Green/Blue to Grey--1.24 (bleaching)- rsc.org

Functionalization with electron-withdrawing groups, such as those in amide functionalities, can decrease the HOMO and LUMO energy levels of the polymer, thereby contracting the band gap and influencing the electrochromic properties. rsc.org This molecular engineering allows for the creation of materials with tailored colors, faster switching speeds, and higher efficiencies for specific device applications. rsc.org

Applications in Chemical Research and Advanced Materials Excluding Clinical/safety

Role as Synthetic Intermediates in Complex Molecule Synthesis

The thiophene (B33073) nucleus is a well-established building block in organic synthesis. mdpi.com Compounds like 2-Thiopheneacetamide, N,N-dibutyl- serve as valuable intermediates, leveraging the reactivity of the thiophene ring and the functional handle of the acetamide (B32628) group.

Heterocyclic compounds are fundamental in the synthesis of a vast array of complex molecules. nih.govmdpi.com Thiophene derivatives, in particular, are key starting materials for constructing more elaborate heterocyclic systems. nih.govnih.gov The N,N-dibutyl-2-thiopheneacetamide molecule can be envisioned as a scaffold where the thiophene ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions at the C5 position, which is activated by the electron-donating nature of the sulfur atom. The acetamide side chain can also participate in or direct reactions, potentially leading to the formation of fused ring systems or other complex heterocyclic structures. While specific examples for N,N-dibutyl-2-thiopheneacetamide are not extensively documented in mainstream literature, the general utility of thiophenes in this capacity is widely recognized. nih.gov For instance, thiophene amides have been used to synthesize functionalized pyrazole (B372694) amides through various catalytic approaches. mdpi.com

The term "building block" in chemistry refers to a molecule that can be used to assemble larger, more complex molecular architectures. whiterose.ac.ukscispace.com 2-Thiopheneacetamide, N,N-dibutyl- fits this description as it contains multiple functional sites. The thiophene ring is a precursor to biotins and can be incorporated into various biologically active molecules. nih.gov The N,N-dibutylamide group enhances solubility in organic solvents and can be modified or cleaved under certain conditions to yield other functional groups. This dual functionality makes it a potential precursor for a range of specialized compounds where both the heterocyclic core and the side chain are tailored for a specific application.

Potential in Ligand Design for Catalysis

The presence of heteroatoms like sulfur and oxygen, along with the nitrogen atom in the amide group, gives 2-Thiopheneacetamide, N,N-dibutyl- the potential to act as a ligand for metal catalysts. Ligand design is crucial for controlling the efficiency and selectivity of catalytic reactions. nih.gov

The sulfur atom of the thiophene ring and the oxygen atom of the amide carbonyl group in 2-Thiopheneacetamide, N,N-dibutyl- are potential coordination sites for metal ions. This arrangement could allow the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. Research on structurally related compounds supports this potential. For example, N-(di(butyl)carbamothioyl)benzamide, which also contains a dibutylamino group and coordinates through oxygen and sulfur, readily forms stable palladium(II) complexes. nih.gov In these complexes, the ligand coordinates in a cis-configuration, demonstrating the capacity of OS-donor systems to engage in metal binding. nih.gov While direct studies on the chelation of 2-Thiopheneacetamide, N,N-dibutyl- are scarce, its structural analogy to known chelating agents suggests a high potential for forming metal complexes.

Table 1: Comparison of Related Ligands and Their Metal Complexes

Ligand Metal Ion Coordination Atoms Resulting Complex Reference
N-(dibutylcarbamothioyl)benzamide Palladium(II) Oxygen, Sulfur cis-[Pd(L-O,S)₂] nih.gov
Thiophene-fused cyclopentadienyl (Not Specified) Carbon, Sulfur (Not Specified) google.com

This table presents data on related compounds to illustrate the potential chelating behavior of N,N-dibutyl-2-thiopheneacetamide.

The electronic and steric properties of a ligand are paramount in determining the outcome of a catalytic reaction. The dibutyl groups on the nitrogen atom of 2-Thiopheneacetamide, N,N-dibutyl- would provide significant steric bulk, which could influence the regioselectivity and stereoselectivity of a reaction by controlling the access of substrates to the catalytic metal center. The electronic properties of the thiophene ring and the amide group would modulate the electron density at the metal center, thereby affecting its catalytic activity. For instance, N-heterocyclic carbene (NHC)-based pincer ligands have shown that tuning the electronic properties (σ-donation and π-acceptance) is key to enhancing catalytic activity in processes like nitrogen fixation. nih.gov The development of new ligand libraries, often from diverse heterocyclic compounds, is an active area of research to improve challenging cross-coupling reactions. nih.gov

Exploration in Advanced Materials and Nanotechnology

Thiophene-based compounds are cornerstones in the field of materials science, particularly for organic electronics. researchgate.net The inherent properties of the thiophene ring, such as its planarity and electron-rich nature, facilitate the formation of conjugated systems with desirable electronic and optical properties.

The incorporation of a 2-thiopheneacetamide moiety into a polymer backbone could be used to create functional materials. Thiophene-based polymers are known for their semiconducting properties and are used in devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The N,N-dibutyl groups would enhance the solubility and processability of such polymers, which is a critical factor in device fabrication. Furthermore, thiophene-based materials, including trimers and oligomers, are explored for their optical properties and potential in bioimaging and as photosensitizers. nih.gov The aldehyde derivatives of thiophene have been used to create functionalizable and adhesive semiconducting polymers, highlighting the versatility of modifying the thiophene core for materials applications. acs.org While 2-Thiopheneacetamide, N,N-dibutyl- itself has not been explicitly cited in major materials science studies, its components suggest it could be a valuable monomer or additive in the design of new functional organic materials and nanoparticles. researchgate.net

Table 2: Physicochemical Properties of N,N-dialkyl-2-thiopheneacetamides

Compound Name Molecular Formula Molecular Weight ( g/mol ) logPoct/wat (Calculated) Reference
2-Thiopheneacetamide, N,N-dibutyl- C₁₄H₂₃NOS 253.40 Not Available nist.gov

This table provides data on the target compound and a higher homolog to illustrate physical properties relevant to materials science applications, such as hydrophobicity (logP).

Components in Organic Electronic Materials or Sensing Platforms

There is a notable absence of specific research detailing the use of 2-Thiopheneacetamide, N,N-dibutyl- as a component in organic electronic materials or sensing platforms. While thiophene derivatives are foundational in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), the literature does not specify the integration or performance of this particular compound. The exploration of various alkyl amide substitutions on the thiophene backbone is a strategy to modify properties like solubility, molecular packing, and electronic behavior. However, the specific effects of the N,N-dibutyl groups in this configuration have not been the subject of detailed investigation in the context of electronic devices or sensors.

Functional Additives in Polymer Chemistry

Similarly, while thiophene derivatives have been investigated as photostabilizers and functional additives for polymers such as poly(vinyl chloride) (PVC), there is no specific data available from the conducted searches on the role of 2-Thiopheneacetamide, N,N-dibutyl- in this capacity. The function of such additives often relies on their ability to absorb UV radiation, quench excited states, or scavenge radicals within a polymer matrix. The specific performance metrics and mechanisms of 2-Thiopheneacetamide, N,N-dibutyl- as a polymer additive have not been detailed in the available research.

Future Directions and Emerging Research Avenues for 2 Thiopheneacetamide, N,n Dibutyl

Development of Novel and Highly Efficient Catalytic Synthetic Methodologies

The synthesis of amides is a mature field in organic chemistry, yet the development of more efficient and sustainable methods remains a key objective. For 2-Thiopheneacetamide, N,N-dibutyl-, future research could focus on catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste.

One promising avenue is the direct catalytic amidation of 2-thiopheneacetic acid with dibutylamine (B89481). Research into catalysts based on earth-abundant metals or even metal-free approaches could lead to more economical and environmentally friendly syntheses. nih.gov Another area of exploration is the use of flow chemistry, which can offer improved reaction control, higher yields, and safer handling of reagents. amidetech.com

Below is a table summarizing potential catalytic approaches for the synthesis of 2-Thiopheneacetamide, N,N-dibutyl-.

Catalytic SystemStarting MaterialsPotential Advantages
Palladium-based catalysts2-Halothiophene, dibutylamine, and a source of COWell-established for carbonylation reactions, high functional group tolerance.
Copper-catalyzed coupling2-Thiopheneacetic acid, dibutylamineLower cost compared to palladium, good for C-N bond formation. nih.gov
Boronic acid-based catalysts2-Thiopheneacetic acid, dibutylamineMetal-free, potentially milder reaction conditions.
Enzyme-catalyzed synthesis2-Thiopheneacetic acid or its ester, dibutylamineHigh selectivity, biodegradable catalyst, mild conditions.
Photocatalysis2-Thiophene derivative, dibutylamineLight-driven, potential for novel reaction pathways.

Further research into these and other catalytic systems could significantly improve the accessibility of 2-Thiopheneacetamide, N,N-dibutyl- and its analogs, paving the way for their broader investigation.

Exploration of Unprecedented Reactivity Pathways and Mechanistic Discoveries

The unique combination of a thiophene (B33073) ring and a tertiary amide in 2-Thiopheneacetamide, N,N-dibutyl- offers intriguing possibilities for novel reactivity. The thiophene ring is known to undergo electrophilic substitution, and the presence of the acetamide (B32628) group could influence the regioselectivity of these reactions. pharmaguideline.com Future research could investigate the functionalization of the thiophene ring at the 3, 4, and 5-positions to generate a library of new derivatives with diverse properties.

Furthermore, the amide bond itself can be a site of reactivity. While generally stable, it can be cleaved under specific conditions. Exploring novel methods for the selective activation and transformation of the amide bond in 2-Thiopheneacetamide, N,N-dibutyl- could lead to new synthetic strategies. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be crucial to understanding and optimizing these new transformations. acs.org A recent study on the dearomative cycloaddition of thiophenes using energy transfer catalysis could also be extended to explore the reactivity of 2-Thiopheneacetamide, N,N-dibutyl-. acs.org

Application in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly important in chemical research and industry. eurekaselect.comrsc.org 2-Thiopheneacetamide, N,N-dibutyl- and its derivatives could find applications in these areas. For example, the compound could be investigated as a building block for recyclable polymers. The polarity and coordination properties imparted by the thiophene and amide groups might be leveraged to design polymers that can be selectively depolymerized back to their monomeric units.

Another potential application lies in the development of biodegradable functional materials. The thiophene ring can be susceptible to oxidative cleavage under certain biological or environmental conditions, which could be a mechanism for degradation. Research into the biodegradability of polymers and materials derived from 2-Thiopheneacetamide, N,N-dibutyl- could open up new avenues for sustainable plastics and other materials. The use of greener solvents and reaction conditions in the synthesis and processing of these materials would further enhance their sustainability profile. nih.govrsc.org

Integration with Machine Learning and AI for Predictive Chemistry

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. pku.edu.cnaiche.orgnih.govrsc.org For a relatively unexplored compound like 2-Thiopheneacetamide, N,N-dibutyl-, ML models could be employed to predict a range of properties, from its solubility and toxicity to its potential as a material for specific applications.

A summary of potential ML and AI applications is presented in the table below.

Application AreaSpecific TaskPotential Impact
Property PredictionPrediction of physicochemical properties, biological activity, and material performance.Faster screening of potential applications without the need for synthesis and testing. researchgate.net
Synthesis OptimizationPrediction of reaction yields and optimal reaction conditions.Reduced experimental effort and faster development of efficient synthetic routes. pku.edu.cnaiche.org
de Novo DesignGeneration of new 2-Thiopheneacetamide, N,N-dibutyl- derivatives with desired properties.Focused and efficient discovery of new functional molecules.
Mechanistic UnderstandingAnalysis of reaction data to uncover mechanistic insights.Deeper understanding of reactivity and guidance for the design of new reactions.

Collaborative and Interdisciplinary Research Opportunities in Materials Science and Green Chemistry

The full potential of 2-Thiopheneacetamide, N,N-dibutyl- can best be realized through collaborative and interdisciplinary research. Its structural features suggest a range of applications that cut across traditional disciplinary boundaries.

In materials science , collaborations with polymer chemists and physicists could lead to the development of novel conductive polymers, organic semiconductors, or materials for energy storage and conversion. researchgate.netmdpi.comnih.govmdpi.com The N,N-dibutyl groups could impart solubility and processability, while the thiophene-acetamide core could provide the desired electronic and self-assembly properties. frontiersin.orgrsc.org

In green chemistry , partnerships with environmental scientists and chemical engineers could focus on developing sustainable applications for 2-Thiopheneacetamide, N,N-dibutyl-, such as biodegradable plastics or environmentally benign corrosion inhibitors. nih.goveurekaselect.comrsc.org The synthesis of this compound using biocatalysis or other green synthetic methods would also be a fruitful area for collaboration.

The table below outlines potential interdisciplinary research areas.

DisciplineResearch FocusPotential Applications
Materials ScienceDevelopment of functional polymers and organic electronic materials.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. nih.govnih.govresearchgate.net
Polymer ChemistrySynthesis and characterization of novel polymers based on 2-Thiopheneacetamide, N,N-dibutyl-.Recyclable plastics, smart materials, drug delivery systems.
Environmental ScienceInvestigation of the biodegradability and environmental impact of derived materials.Sustainable materials, green packaging.
Chemical EngineeringDevelopment of scalable and sustainable synthetic processes.Industrial production of 2-Thiopheneacetamide, N,N-dibutyl- and its derivatives.
Computational ChemistryModeling of molecular properties and reaction mechanisms.Guiding experimental design and accelerating discovery. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Thiopheneacetamide, N,N-dibutyl- in academic settings?

  • Methodological Answer : The synthesis typically involves N-Alkylation of thiophene-based precursors with dibutylamine derivatives. For example, describes a similar process where pyrrolidine derivatives undergo N-Alkylation with N,N-dibutyl bromoacetamide (VI) to form target compounds. Adapting this method, thiopheneacetamide can be synthesized by reacting 2-thiopheneacetyl chloride with dibutylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux, followed by purification via column chromatography . further supports this approach, highlighting the use of acetyl chloride and dibutylamine for analogous acetamide syntheses .

Q. Which analytical techniques are critical for characterizing 2-Thiopheneacetamide, N,N-dibutyl-?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring environment (δ 6.5–7.5 ppm for aromatic protons) and dibutylamide substituents (δ 0.8–3.4 ppm for alkyl chains) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 369.43 g/mol for C₁₇H₂₁N₃O₂F₂S) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (thiophene C-H stretch) confirm functional groups .

Q. What structural features influence the reactivity of 2-Thiopheneacetamide, N,N-dibutyl-?

  • Methodological Answer : The thiophene ring’s electron-rich nature enhances electrophilic substitution reactions, while the N,N-dibutyl group sterically hinders nucleophilic attack at the amide carbonyl. highlights how substituents on thiophene (e.g., fluorine in related compounds) modulate electronic effects, which can be studied via Hammett plots or DFT calculations .

Advanced Research Questions

Q. How can N-Alkylation conditions be optimized to improve yields of 2-Thiopheneacetamide, N,N-dibutyl-?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of dibutylamine, as noted in .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation. Monitor progress via TLC or in-situ FTIR .

Q. How to resolve contradictions in spectroscopic data for thiophene-containing acetamides?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Conformational Isomerism : Rotate the amide bond using variable-temperature NMR to identify dynamic processes .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted dibutylamine or oxidized thiophene derivatives) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What computational methods predict the compound’s behavior in polymer or membrane applications?

  • Methodological Answer : For membrane studies (e.g., electrodialysis as in ):

  • Molecular Dynamics (MD) : Simulate interactions between the compound and polymer matrices (e.g., Nafion) to assess diffusion coefficients.
  • Density Functional Theory (DFT) : Calculate charge distribution and dipole moments to predict ion transport efficiency .
  • QSAR Modeling : Relate substituent effects (e.g., fluorine vs. methyl groups) to membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.